Methylmethoxyacetate

Dynamic Kinetic Resolution Biocatalysis Acyl Donor Efficiency

Methyl methoxyacetate (MMAc, CAS 6290-49-9), also designated methyl 2-methoxyacetate, is a low-molecular-weight ester (C₄H₈O₃, MW 104.10) characterized by a methoxy group adjacent to a methyl ester carbonyl. It presents as a colorless, flammable liquid with a density of 1.051 g/mL at 25°C, a boiling point of 129–131°C, and a flash point of 35°C (96°F).

Molecular Formula C4H7O3-
Molecular Weight 103.10 g/mol
Cat. No. B14012824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylmethoxyacetate
Molecular FormulaC4H7O3-
Molecular Weight103.10 g/mol
Structural Identifiers
SMILESCC(C(=O)[O-])OC
InChIInChI=1S/C4H8O3/c1-3(7-2)4(5)6/h3H,1-2H3,(H,5,6)/p-1
InChIKeyICPWFHKNYYRBSZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Methoxyacetate (CAS 6290-49-9): Baseline Physicochemical and Functional Profile for Procurement Evaluation


Methyl methoxyacetate (MMAc, CAS 6290-49-9), also designated methyl 2-methoxyacetate, is a low-molecular-weight ester (C₄H₈O₃, MW 104.10) characterized by a methoxy group adjacent to a methyl ester carbonyl [1]. It presents as a colorless, flammable liquid with a density of 1.051 g/mL at 25°C, a boiling point of 129–131°C, and a flash point of 35°C (96°F) . Its solubility profile—readily soluble in ethanol, ether, and acetone but only slightly soluble in water—coupled with a topological polar surface area of 35.5 Ų and a calculated LogP of -0.19, defines its behavior in biphasic systems and organic reaction media [2]. Functionally, MMAc serves as a platform intermediate for glycolic acid and ethylene glycol production via carbonylation-hydrolysis sequences, and as a specialized acyl donor in enzymatic resolutions [3].

Why Generic 'Methoxyacetate' or Simple Ester Substitution Fails: Methyl Methoxyacetate's Structural and Reactivity Distinctives


Interchanging methyl methoxyacetate with a generic alkyl acetate (e.g., methyl acetate) or a higher homolog (e.g., ethyl methoxyacetate) introduces unacceptable variability in reaction kinetics, phase behavior, and downstream processing. The presence of the α-methoxy group confers both electron-withdrawing inductive effects and chelation potential that alter carbonyl electrophilicity relative to unsubstituted esters . Furthermore, its specific balance of moderate water solubility and high organic miscibility, governed by its LogP and polar surface area, cannot be replicated by simple alkyl chain extension without compromising extraction efficiency or catalyst compatibility [1]. Critically, in catalytic carbonylation pathways to ethylene glycol, the methyl ester terminus of MMAc dictates the hydrolysis and hydrogenation rates to glycolic acid and subsequent products; ethyl or higher esters alter these kinetics and introduce undesired byproduct streams [2]. These quantifiable differences in physicochemical and reactivity parameters underscore that MMAc is not a commodity solvent but a structurally precise building block, and substitution without verification of these specific metrics risks synthetic failure.

Methyl Methoxyacetate Comparative Performance: Quantified Evidence for Scientific Selection


Catalyst Loading Reduction in Dynamic Kinetic Resolution: Methyl Methoxyacetate vs. Isopropyl Acetate as Acyl Donor

In the dynamic kinetic resolution (DKR) of (rac)-1-phenylethanol, methyl methoxyacetate demonstrated superior acyl donor efficiency compared to isopropyl acetate. Specifically, the use of alkyl methoxyacetates enabled a reduction in ruthenium catalyst loading to 1.25 mol%, while maintaining high yield and enantiomeric excess, a significant improvement over the higher loadings required with isopropyl acetate [1]. This difference is attributed to the enhanced electrophilicity of the methoxyacetate carbonyl, facilitating the enzymatic acylation step.

Dynamic Kinetic Resolution Biocatalysis Acyl Donor Efficiency Enzymatic Resolution

Physicochemical Differentiation for Extraction and Formulation: Methyl vs. Ethyl Methoxyacetate

Selection between methyl methoxyacetate and its ethyl homolog is driven by quantifiable differences in polarity and aqueous solubility, which directly impact extraction efficiency and phase separation. Methyl methoxyacetate exhibits a topological polar surface area (TPSA) of 35.5 Ų and a calculated LogP of -0.19, indicating higher polarity and greater water miscibility compared to ethyl methoxyacetate (LogP ~ 0.28) [1][2]. This polarity difference translates to a higher aqueous solubility for the methyl ester, which is a critical parameter for applications requiring partitioning into or out of aqueous phases. In analytical derivatization for GC analysis, this property dictates the choice of methylation over ethylation for optimal recovery of polar analytes from urine matrices [3].

Solvent Selection Liquid-Liquid Extraction Analytical Chemistry Formulation Science

Carbonylation Selectivity and Process Viability: Methyl Methoxyacetate from DMM Carbonylation as a Gateway to Glycolic Acid

Methyl methoxyacetate is the critical primary product in the zeolite-catalyzed carbonylation of dimethoxymethane (DMM), a key step in the non-petrochemical route to glycolic acid and ethylene glycol. Unlike alternative routes that use formaldehyde directly (which requires high-pressure liquid-phase conditions) [1], the vapor-phase DMM carbonylation to MMAc over H-Faujasite zeolites proceeds at near-atmospheric pressure with high selectivity [2]. Recent catalyst engineering has achieved a MMAc space-time yield of 0.7 g·g⁻¹·h⁻¹ with 90% selectivity maintained over 500 hours of continuous operation, demonstrating unprecedented stability and efficiency for this specific product [3]. This performance is directly linked to the molecular structure of MMAc, which is the only product of this reaction that can be efficiently hydrolyzed to glycolic acid and methyl glycolate [4].

C1 Chemistry Zeolite Catalysis Carbonylation Glycolic Acid Production

Methyl Methoxyacetate: Validated Application Scenarios Grounded in Quantitative Evidence


Enzymatic Dynamic Kinetic Resolution: Maximizing Catalyst Economy with Methyl Methoxyacetate

In the industrial-scale enzymatic resolution of chiral alcohols and amines, methyl methoxyacetate should be selected as the acyl donor when process economics demand minimization of expensive transition-metal catalyst loading. Evidence demonstrates that switching from isopropyl acetate to methyl methoxyacetate enables a reduction in ruthenium catalyst loading to 1.25 mol% while maintaining high yield and enantioselectivity [1]. This scenario is directly supported by the head-to-head comparison data in Section 3.

Glycolic Acid and Sustainable Polyester Precursor Manufacturing: The Non-Petrochemical MMAc Route

For the production of glycolic acid, methyl glycolate, and ultimately biodegradable polyglycolic acid (PGA), methyl methoxyacetate is the indispensable intermediate derived from the vapor-phase carbonylation of dimethoxymethane (DMM). This process, catalyzed by engineered FAU zeolites, achieves a space-time yield of 0.7 g·g⁻¹·h⁻¹ and 90% selectivity at near-atmospheric pressure, offering a quantifiable advantage over traditional high-pressure formaldehyde carbonylation [2][3]. Procurement of high-purity MMAc is essential for establishing this sustainable C1 chemistry-based manufacturing platform.

Analytical Derivatization for Polar Metabolite Quantification: Leveraging Methyl Methoxyacetate's Polarity

In bioanalytical chemistry, particularly for the GC-MS determination of urinary alkoxyacetic acids as biomarkers of exposure, methyl methoxyacetate serves as the preferred derivatizing agent for methylation. Its LogP of -0.19 and TPSA of 35.5 Ų [4] confer a polarity profile that ensures efficient extraction and chromatographic resolution of highly polar metabolites like methoxyacetic acid, a performance characteristic that cannot be matched by less polar ethyl or higher alkyl homologs. This application scenario relies on the physicochemical differentiation data presented in Section 3.

Catalytic Tetrahydropyranylation: A Specialized Reagent in Protective Group Chemistry

Methyl methoxyacetate is a key reagent in the synthesis of diphenylamine-terephthalaldehyde resins, which function as catalysts for the tetrahydropyranylation of alcohols—a common protection strategy in multi-step organic synthesis . This application leverages the compound's unique reactivity as both an ester and an ether, a functional group combination that distinguishes it from simple alkyl acetates and makes it a specialized procurement item for medicinal chemistry and process R&D laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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